4-(4-Fluorophenoxy)phenol
Overview
Description
4-(4-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2. It is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound is known for its versatility and finds applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known to be a versatile building block for the synthesis of various organic compounds .
Mode of Action
It is known to be used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biochemical Pathways
It is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, suggesting that it may influence a variety of biochemical pathways .
Result of Action
As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, it likely contributes to the effects of these end products .
Biochemical Analysis
Biochemical Properties
It is known that this compound can act as a versatile building block for the synthesis of various organic compounds
Cellular Effects
A study on Chlorella pyrenoidosa, a species of green algae, showed that it can tolerate exposure to phenol and 4-fluorophenol . The growth of algal cells had a significant hormesis of inhibition first and then promotion
Molecular Mechanism
It is known to be involved in the synthesis of various organic compounds
Preparation Methods
The synthesis of 4-(4-Fluorophenoxy)phenol can be achieved through various synthetic routes. One of the most commonly used methods involves the reaction of 4-fluorophenol with phenol in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction proceeds through the formation of a phenoxide intermediate, which then undergoes an electrophilic substitution reaction with 4-fluorophenol to yield this compound .
Chemical Reactions Analysis
4-(4-Fluorophenoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of catalysts or under specific conditions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as toluene or DMF, and catalysts for specific substitution reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-(4-Fluorophenoxy)phenol has extensive applications in scientific research:
Pharmaceuticals: It is a key intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as etodolac and nabumetone.
Agrochemicals: This compound is used in the synthesis of herbicides like fluazifop-p-butyl and insecticides such as pyriproxyfen.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)phenol is unique due to its specific structure, which includes a phenyl ring attached to a 4-fluorophenoxy group and a hydroxyl group on the para position of the phenyl ring. Similar compounds include:
4-Fluorophenol: Lacks the additional phenyl ring and hydroxyl group.
4-Methoxyphenol: Contains a methoxy group instead of a fluorophenoxy group.
4-(Trifluoromethyl)phenol: Has a trifluoromethyl group instead of a fluorophenoxy group
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
4-(4-fluorophenoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVFDFJTCRMULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513524 | |
Record name | 4-(4-Fluorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-19-2 | |
Record name | 4-(4-Fluorophenoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1524-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorophenoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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